Cc-115
Overview
Description
CC-115 is a dual inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR) with IC50 values of 0.013 μM and 0.021 μM, respectively . It has potential antineoplastic activity .
Synthesis Analysis
The synthesis of CC-115 involves the combination of ethyl 2-(3,5- dibromopyrazin-2-ylamino)acetate, propan-2-amine, N,N-diisopropylethylamine, and dimethylsulfoxide in a sealed tube with a stir bar and heated in an oil bath at 150 °C for 14 hours .
Chemical Reactions Analysis
CC-115 is a substrate of ATP-binding cassette G2 (ABCG2), a member of the ATP-binding cassette transporter superfamily . ABCG2 overexpression significantly increases resistance to CC-115 . Inhibiting ABCG2 function, using small-molecule inhibitors, sensitizes cancer cells to CC-115 .
Physical And Chemical Properties Analysis
CC-115 has a molecular weight of 336.35 . It is a crystalline solid .
Scientific Research Applications
Melanoma Treatment and Radiosensitization : CC-115, as a dual inhibitor of mTOR kinase and DNA-PK, induces cell death in melanoma cells and has potential as a radiosensitizer. It shows increased effectiveness when combined with ionizing radiation, particularly in malignant cells, without harming healthy skin fibroblasts. This suggests its promise in treating metastatic melanoma, especially in combination with radiotherapy (Bürkel et al., 2020).
DNA Damage Repair Inhibition in Cancer Cells : CC-115 is effective in blocking DNA damage repair pathways by inhibiting DNA-PK and reducing phosphorylation of ATM and its substrates. It selectively inhibits cell growth in ATM-deficient cells and induces apoptosis in cancer cells, highlighting its potential for treating various cancers (Tsuji et al., 2017).
First-In-Human Study for Advanced Malignancy : A Phase I study demonstrated CC-115's safety and potential as a novel anticancer treatment. It was generally well-tolerated, with manageable toxicities, and showed promising efficacy in various cancer types, including complete remission in a patient with endometrial carcinoma (Munster et al., 2019).
Use in Glioblastoma Treatment : In the context of newly diagnosed glioblastoma, CC-115 demonstrated potential but was associated with significant toxicity, failing to improve progression-free survival or overall survival. This highlights the need for cautious consideration of risk-to-benefit ratios in clinical applications (Rahman et al., 2020).
Effectiveness in Chronic Lymphocytic Leukemia (CLL) : CC-115 showed efficacy in treating CLL, including cases resistant to other therapies. It induced caspase-dependent cell death irrespective of genetic mutations and reversed resistance to other treatments, indicating its potential as a dual TORK and DNA-PK inhibitor (Thijssen et al., 2016).
Application in Renal Cell Carcinoma (RCC) : CC-115 effectively inhibited survival and proliferation of RCC cells, including primary human RCC cells. It induced selective apoptosis in RCC cells without affecting normal renal cells, highlighting its specificity and potential therapeutic value (Zheng et al., 2020).
Drug Resistance Concerns : CC-115's efficacy might be influenced by the expression of ABC transporters like ABCG2 and ABCB1. Overexpression of these transporters can lead to resistance, suggesting their importance as markers for CC-115's effectiveness and potential targets for overcoming resistance (Beebe & Zhang, 2019).
Safety And Hazards
Future Directions
CC-115 is currently being studied in phase I/II clinical trials . It has shown potent anti-tumor activity against a large panel of hematopoietic and solid cancer cell lines . Based on the data, CC-115 treatment could be a promising approach for patients with metastatic melanoma, particularly in combination with radiotherapy .
properties
IUPAC Name |
5-ethyl-3-[2-methyl-6-(1H-1,2,4-triazol-5-yl)pyridin-3-yl]-7,8-dihydropyrazino[2,3-b]pyrazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O/c1-3-24-13(25)7-18-15-16(24)22-12(6-17-15)10-4-5-11(21-9(10)2)14-19-8-20-23-14/h4-6,8H,3,7H2,1-2H3,(H,17,18)(H,19,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYLVKUGJMYTFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CNC2=NC=C(N=C21)C3=C(N=C(C=C3)C4=NC=NN4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cc-115 | |
CAS RN |
1228013-15-7 | |
Record name | CC-115 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228013157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CC-115 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12740 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CC-115 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FII75TFH5L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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